N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C14H11ClN4O2 and its molecular weight is 302.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.0570533 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, these compounds can potentially halt the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This results in the cessation of cell division, particularly in rapidly dividing cells such as cancer cells
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, thereby inhibiting cell proliferation .
Pharmacokinetics
Pyrazolo[1,5-a]pyrimidines, in general, have been found to have good solubility , which could potentially lead to good bioavailability
Result of Action
The inhibition of CDK2 by this compound leads to a halt in the cell cycle, preventing cell division . This can result in the death of rapidly dividing cells, such as cancer cells . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s fluorescence properties Additionally, the presence of other molecules or ions in the environment could potentially interact with the compound, altering its efficacy or stability
Biochemical Analysis
Biochemical Properties
N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound binds to the active site of these kinases, preventing their normal function and thereby modulating cellular processes . Additionally, it interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as kinases, inhibiting their activity. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions result in changes in cellular behavior, including reduced proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods. It can undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body . The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for predicting its pharmacological behavior and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, influencing its activity and effectiveness . These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-21-12-4-3-9(15)7-11(12)18-14(20)10-8-17-19-6-2-5-16-13(10)19/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNBIIURKPLWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3N=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.